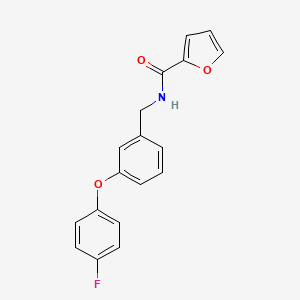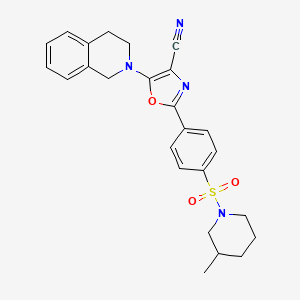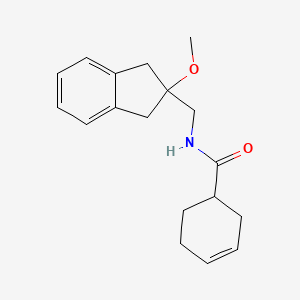
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate (MPCD) is a novel synthetic compound that has been the subject of recent scientific research due to its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. In
Aplicaciones Científicas De Investigación
Thiazole Biosynthesis and Enzymatic Functions
Research into the structure of thiazole biosynthetic enzymes, such as THI1 from Arabidopsis thaliana, reveals insights into the essential coenzyme thiamin pyrophosphate's synthesis pathway. This work highlights the potential of thiazole derivatives in understanding coenzyme biosynthesis within eukaryotic organisms (Godoi et al., 2006).
Antifungal and Antimicrobial Activities
Novel thiazole derivatives have been synthesized and evaluated for their antifungal activity against Candida albicans, showing potent effects compared to standard treatments (Sangshetti et al., 2014). Additionally, research into thiazol-2-yl derivatives indicates significant antibacterial activity, suggesting these compounds as promising starting points for developing new antimycobacterial agents (Nural et al., 2018).
Synthesis and Chemical Properties
Studies on the synthesis of various thiazole derivatives highlight the versatility of thiazole cores in generating compounds with potential biological activities. These include methodologies for creating highly functionalized isoxazoles and pyrimidines, offering scaffolds for further pharmacological exploration (Ruano et al., 2005); (Litvinchuk et al., 2021).
Anticancer Potential
Research into pyridine-thiazole hybrid molecules emphasizes their high antiproliferative activity against various cancer cell lines, indicating significant potential as anticancer agents. The selectivity of these compounds for cancer cells over normal human cells suggests a promising direction for targeted cancer therapy development (Ivasechko et al., 2022).
Mechanistic Insights and Biological Interactions
The design and synthesis of 1,3,4-oxadiazole thioether derivatives have unveiled their mode of action against bacterial strains through proteomic analysis, demonstrating their utility in addressing bacterial resistance and highlighting the potential mechanistic pathways of thiazole derivatives in combating microbial infections (Song et al., 2017).
Propiedades
IUPAC Name |
(5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 3,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-2-4-19-5-3-10)22-16(21)11-6-12(17)8-13(18)7-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNGYYLDCXFGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 3,5-dichlorobenzenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2822135.png)
![3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-methoxybenzonitrile](/img/structure/B2822136.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2822141.png)

![2-{1-(2-methoxyphenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2822144.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2822147.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2822148.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2822149.png)
![Ethyl 3-[2-(acetyloxy)ethoxy]-5-amino-4-isoxazolecarboxylate](/img/structure/B2822150.png)
